molecular formula C10H16N4O2 B2675763 1-Ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-amine CAS No. 1894669-80-7

1-Ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-amine

Cat. No. B2675763
M. Wt: 224.264
InChI Key: URTKLAJVMVMATK-UHFFFAOYSA-N
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Description

1-Ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-amine is a heterocyclic compound with a complex structure. Let’s break down its components:



  • Ethyl Group (C2H5) : The ethyl group contributes to the compound’s lipophilicity and solubility properties.

  • Morpholine-4-ylcarbonyl Group : Morpholine is a saturated heterocycle containing both nitrogen and oxygen atoms. The carbonyl group (C=O) attached to the morpholine ring suggests potential reactivity.

  • Pyrazole Ring : The pyrazole ring (a five-membered aromatic ring with two nitrogen atoms) imparts biological activity and contributes to the compound’s overall structure.

  • Amino Group (NH2) : The amino group provides basicity and potential for hydrogen bonding.



Molecular Structure Analysis

The compound’s molecular formula is C11H17N5O2 . Its three-dimensional structure determines its interactions with biological targets. Computational studies and X-ray crystallography can provide insights into its conformation and stereochemistry.



Chemical Reactions Analysis


  • Amidation Reaction : The formation of the morpholin-4-ylcarbonyl group likely involves amidation of a morpholine derivative with an appropriate carboxylic acid.

  • Pyrazole Formation : Cyclization of an appropriate precursor (possibly involving hydrazine derivatives) leads to the pyrazole ring.

  • Ethylation : Ethylating agents react with the amino group to introduce the ethyl moiety.



Physical And Chemical Properties Analysis


  • Melting Point : Experimental determination of the melting point would provide insight into its solid-state behavior.

  • Solubility : Assessing solubility in various solvents (water, organic solvents) informs its pharmaceutical applications.

  • Stability : Investigate stability under different conditions (pH, temperature, light) to guide formulation.


Safety And Hazards


  • Toxicity : Evaluate acute and chronic toxicity through animal studies.

  • Hazardous Reactions : Assess reactivity, flammability, and potential hazards during handling.

  • Environmental Impact : Consider environmental fate and toxicity.


Future Directions


  • Biological Studies : Investigate its pharmacological activity, including potential as an antimicrobial, anti-inflammatory, or anticancer agent.

  • Structure-Activity Relationship (SAR) : Explore analogs to optimize biological properties.

  • Formulation Development : Design suitable dosage forms (tablets, injections) for clinical use.


properties

IUPAC Name

(5-amino-1-ethylpyrazol-4-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-2-14-9(11)8(7-12-14)10(15)13-3-5-16-6-4-13/h7H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTKLAJVMVMATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(=O)N2CCOCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-4-(morpholine-4-carbonyl)-1H-pyrazol-5-amine

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